![molecular formula C13H8IN3O2 B1411380 Acide 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoïque CAS No. 1464153-44-3](/img/structure/B1411380.png)

Acide 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoïque

Vue d'ensemble

Description

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is a chemical compound with the molecular formula C13H8IN3O2 . It has been studied for its potential as a dual inhibitor of ROR1 and Aurora kinase signaling, which are pathways involved in cell proliferation and apoptosis .

Synthesis Analysis

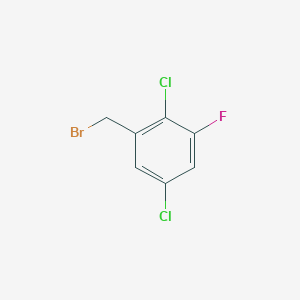

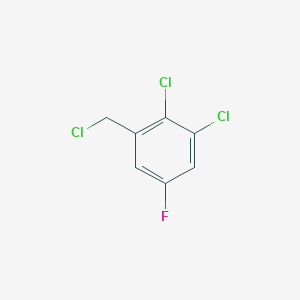

The synthesis of similar compounds has been reported in the literature. For instance, methyl benzoates were reacted with excessive amounts of ethynyltrimethylsilane under palladium catalysis to afford the Sonogashira coupling products, which were further deprotected with K2CO3 to produce the terminal alkynes .Molecular Structure Analysis

The molecular structure of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid consists of a benzoic acid moiety attached to an imidazo[1,2-a]pyrazine ring that carries an iodine atom .Chemical Reactions Analysis

While specific chemical reactions involving 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid are not detailed in the search results, compounds with similar structures have been synthesized and subjected to activity assessment .Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.14 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not provided in the search results.Applications De Recherche Scientifique

Synthèse Organique et Chimie Pharmaceutique

Les imidazo[1,2-a]pyridines, qui partagent une structure de base similaire à celle du composé en question, sont des échafaudages hétérocycliques précieux en synthèse organique et en chimie pharmaceutique. La fonctionnalisation directe de ces échafaudages est une stratégie clé pour construire divers dérivés, ce qui peut être réalisé par des réactions radicalaires, la catalyse par les métaux de transition, l'oxydation sans métal et des stratégies de photocatalyse .

Synthèse Chémodivergente

Le composé peut être utilisé dans des processus de synthèse chémodivergente pour créer différents types de structures à partir des mêmes matières premières. Par exemple, il peut contribuer à synthétiser des N-(pyridin-2-yl)amides et des 3-bromoimidazo[1,2-a]pyridines, qui ont une valeur biologique et thérapeutique significative .

Traitement du Cancer

L'expression aberrante de la voie de signalisation de la phosphatidylinositol 3-kinase (PI3K) est souvent associée à la tumorigenèse et à un pronostic défavorable. Des composés comme l'acide 4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoïque peuvent être utilisés pour concevoir des inhibiteurs de PI3K, qui ont suscité un intérêt considérable pour le traitement du cancer .

Inhibition de la Kinase Aurora

Les kinases Aurora sont essentielles à la prolifération cellulaire, et leurs inhibiteurs peuvent être utilisés pour traiter les cancers. Le composé en question peut être utilisé pour concevoir de nouveaux dérivés de la quinazolin-4(3H)-one, guidé par des stratégies de bioisostérie et de saut d'échafaudage à partir d'inhibiteurs connus de la kinase Aurora .

Synthèse d'Amides

Les amides sont omniprésents dans les composés organiques, les polymères, les produits naturels et les produits pharmaceutiques. Le composé peut être impliqué dans la synthèse d'amides, qui est l'une des réactions les plus exécutées en chimie organique. Cela inclut des méthodes qui impliquent la rupture de liaison C–C promue par l'iode et l'hydroperoxyde de tert-butyle (TBHP) .

Inhibition de la Prenylation de Rab11A

Le composé peut être utilisé pour synthétiser des dérivés qui ont un effet cytotoxique corrélé à l'inhibition de la prénylation de Rab11A. Ceci est particulièrement pertinent dans le contexte de la recherche sur le cancer, où l'inhibition de la prénylation de protéines spécifiques peut perturber la croissance des cellules cancéreuses .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with various targets in pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines, which share a similar structure, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway , which plays a crucial role in cell proliferation, survival, and migration.

Result of Action

Compounds with similar structures have shown inhibitory activity against various tumor cell lines . This suggests that 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid may also have potential anticancer effects.

Analyse Biochimique

Biochemical Properties

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and cysteine proteases . The interaction with PI3K is particularly noteworthy as this enzyme is involved in cell growth, proliferation, and survival pathways. The compound acts as an inhibitor of PI3K, thereby modulating the signaling pathways that control these cellular processes . Additionally, the interaction with cysteine proteases suggests a potential role in protein degradation and turnover .

Cellular Effects

The effects of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid on various cell types and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by interfering with the PI3K signaling pathway . It also affects gene expression by modulating the activity of transcription factors downstream of PI3K. Furthermore, 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid influences cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

At the molecular level, 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the activation of the AKT signaling pathway, which is crucial for cell survival and proliferation. Additionally, the compound can interact with cysteine residues in proteases, leading to enzyme inhibition and subsequent effects on protein turnover .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a narrow therapeutic window for the use of this compound in cancer treatment.

Metabolic Pathways

4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as PI3K and cysteine proteases, influencing the flux of metabolites through these pathways . The compound’s inhibition of PI3K affects the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key lipid signaling molecule . This, in turn, impacts various downstream signaling events and metabolic processes.

Transport and Distribution

Within cells and tissues, 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, but its distribution is also influenced by active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 4-(3-Iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid is crucial for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and signaling molecules, while in the nucleus, it can influence gene expression by modulating transcription factors . The presence of targeting signals or post-translational modifications may direct the compound to specific subcellular compartments, enhancing its biological activity.

Propriétés

IUPAC Name |

4-(3-iodoimidazo[1,2-a]pyrazin-6-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8IN3O2/c14-11-5-16-12-6-15-10(7-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIBAJZLMHLEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=CN=C3C=N2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

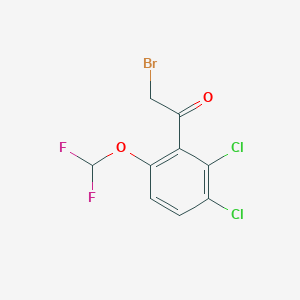

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

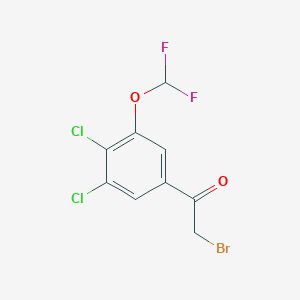

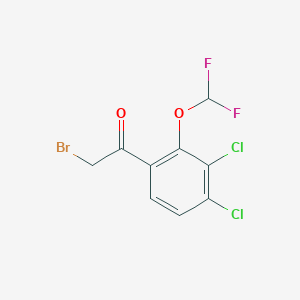

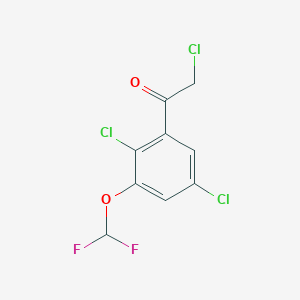

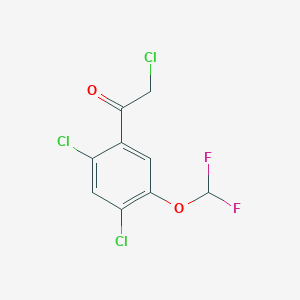

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.